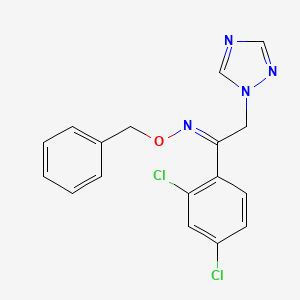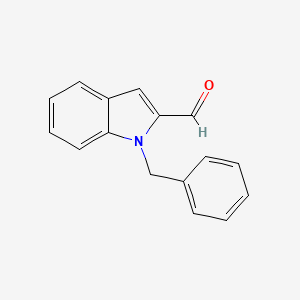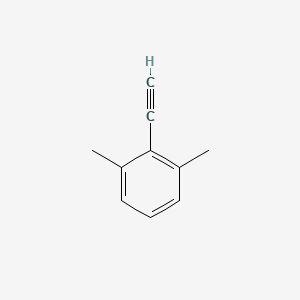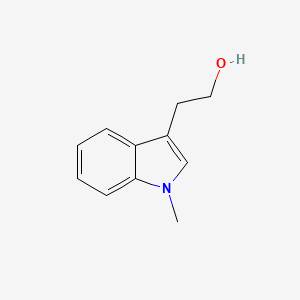
2-(1-メチル-1H-インドール-3-イル)エタノール
概要
説明
Synthesis Analysis
The compound can be synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . In another method, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular formula of “2-(1-Methyl-1H-indol-3-yl)-ethanol” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The compound has been used in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .科学的研究の応用
私は「2-(1-メチル-1H-インドール-3-イル)エタノール」の科学研究における応用について調査しましたが、残念ながら入手可能な情報は非常に限られています。 この化合物は、プロテオミクス研究で使用される生化学物質として言及されています 。また、分子式、分子量、構造式、スペクトルなどの基本的な特性が記載されています 。しかしながら、科学研究における具体的な応用は、検索結果では詳しく記載されていません。
作用機序
Target of Action
It’s structurally similar to other indole derivatives, which have been found to interact with various targets such as the histone acetyltransferase kat2b .
Mode of Action
For instance, some indole derivatives have been found to inhibit tubulin polymerization , which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the structural similarity to other indole derivatives, it’s plausible that this compound could affect pathways related to cell division and growth, given the known effects of similar compounds on tubulin polymerization .
Result of Action
Based on the known effects of similar indole derivatives, it’s plausible that this compound could induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Safety and Hazards
将来の方向性
The compound and its derivatives have shown potential in various fields, including medicine, pharmacology, and neuroscience. They have been used in the synthesis of novel compounds with potential applications in inhibiting tubulin polymerization , and as antioxidant agents . Future research could focus on exploring these potentials further.
生化学分析
Biochemical Properties
It is known that indoles, the core structure of this compound, play a significant role in biochemical reactions . Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Molecular Mechanism
Indole derivatives have been found to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that indole derivatives can be synthesized rapidly, with total reaction times under 30 minutes . This suggests that 2-(1-Methyl-1H-indol-3-yl)-ethanol could potentially be used in time-sensitive applications.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes .
特性
IUPAC Name |
2-(1-methylindol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCATDJGVMANRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482276 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2532-74-3 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


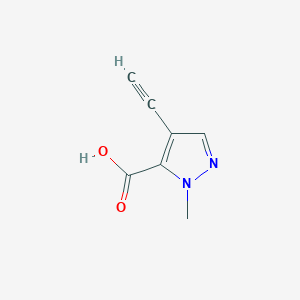


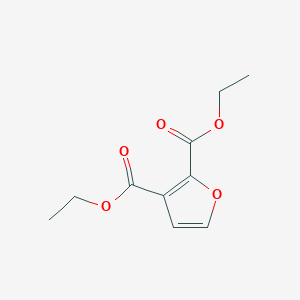
![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)



